molecular formula C20H27N3O4 B7130296 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide

Cat. No.: B7130296
M. Wt: 373.4 g/mol
InChI Key: RQWRKKNDRQLLTL-UHFFFAOYSA-N
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Description

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique benzoxazinone and piperidine moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide typically involves multiple steps, including the formation of the benzoxazinone ring and the subsequent attachment of the piperidine and acetamide groups. One common synthetic route involves the following steps:

    Formation of the Benzoxazinone Ring: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with an acyl chloride under acidic conditions.

    Attachment of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazinone intermediate.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazinone or piperidine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazinone and piperidine moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of benzoxazinone and piperidine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-13-8-6-7-11-22(13)19(25)14(2)21-18(24)12-23-16-9-4-5-10-17(16)27-15(3)20(23)26/h4-5,9-10,13-15H,6-8,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWRKKNDRQLLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(C)NC(=O)CN2C3=CC=CC=C3OC(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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